- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)

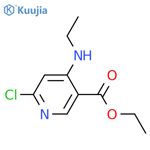

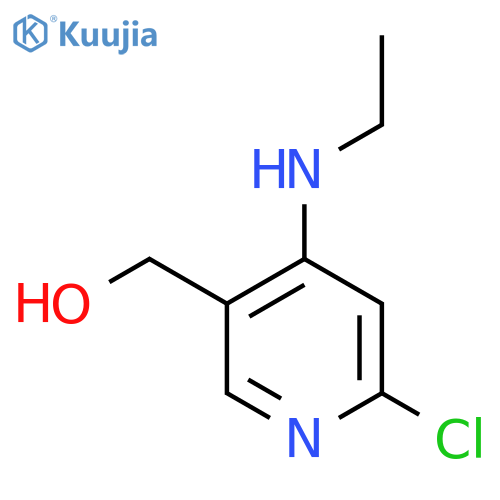

959162-99-3 structure

商品名:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 6-chloro-4-(ethylamino)-3-Pyridinemethanol

- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol

- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine

- MPXJZSOEDMDXJO-UHFFFAOYSA-N

- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-

- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol

- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)

- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol

- 959162-99-3

- DA-36294

- CS-0168595

- BS-52864

- F71710

- SCHEMBL4281181

- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol

-

- MDL: MFCD20685998

- インチ: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)

- InChIKey: MPXJZSOEDMDXJO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=C(C=N1)CO)NCC

計算された属性

- せいみつぶんしりょう: 186.0559907g/mol

- どういたいしつりょう: 186.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 45.2

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1229558-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 95% | 1g |

$600 | 2024-06-03 | |

| Aaron | AR01DFRU-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 250mg |

$6.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-100mg |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 100mg |

¥45.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 98% | 1g |

¥120.00 | 2024-04-23 | |

| 1PlusChem | 1P01DFJI-100mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 97% | 100mg |

$25.00 | 2024-04-19 | |

| A2B Chem LLC | AX05486-250mg |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 250mg |

$17.00 | 2024-07-18 | |

| Ambeed | A1501937-1g |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |

959162-99-3 | 97+% | 1g |

$18.0 | 2025-02-25 | |

| A2B Chem LLC | AX05486-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 1g |

$24.00 | 2024-07-18 | |

| A2B Chem LLC | AX05486-5g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98%;RG | 5g |

$77.00 | 2024-07-18 | |

| Aaron | AR01DFRU-1g |

6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |

959162-99-3 | 98% | 1g |

$10.00 | 2025-02-12 |

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

リファレンス

- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, cooled

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt

リファレンス

- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C

リファレンス

- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt

リファレンス

- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanol , Ethyl acetate

1.2 Reagents: Methanol , Ethyl acetate

リファレンス

- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 12 h, 55 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, 5 °C; 1 h, 5 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled

リファレンス

- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Sodium hydroxide , Water

1.2 Reagents: Sodium hydroxide , Water

リファレンス

- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

合成方法 12

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C

リファレンス

- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量